molecular formula C20H21F3O4 B11092692 Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate

Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate

Cat. No.: B11092692
M. Wt: 382.4 g/mol
InChI Key: WBJZQMAPTLCCRE-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and hydroxy-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with trifluoromethyl ketone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a nucleophilic addition mechanism. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy-dimethylphenyl groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropanoate
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate is unique due to the combination of trifluoromethyl and hydroxy-dimethylphenyl groups in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H21F3O4

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2,2-bis(4-hydroxy-3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C20H21F3O4/c1-10-6-14(7-11(2)16(10)24)19(18(26)27-5,20(21,22)23)15-8-12(3)17(25)13(4)9-15/h6-9,24-25H,1-5H3

InChI Key

WBJZQMAPTLCCRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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